molecular formula C15H14N4OS B2973707 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 2097899-05-1

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2973707
CAS No.: 2097899-05-1
M. Wt: 298.36
InChI Key: FPJYDIATCJYNNC-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide is a synthetic small molecule with a molecular formula of C15H14N4OS and a molecular weight of 298.4 g/mol . This compound features a hybrid molecular architecture, incorporating both pyrazole and thiophene heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The pyrazole moiety is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties . Similarly, the thiophene nucleus is a widely studied pharmacophore reported to possess diverse therapeutic applications such as antimicrobial, anti-inflammatory, and antitumor activities . While the specific biological activity and mechanism of action for this exact compound require further experimental investigation, research on structurally related pyrazole-carboxamide compounds suggests potential for antifungal activity. Some novel pyrazole carboxamides have been demonstrated to inhibit the growth of fungi like Rhizoctonia solani by disrupting mitochondrial function, specifically by targeting succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) in the respiratory chain . This compound is intended for research use only by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(14-4-2-8-21-14)17-6-7-19-11-13(10-18-19)12-3-1-5-16-9-12/h1-5,8-11H,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYDIATCJYNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a pyridine derivative, the pyrazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde.

    Linking the Pyrazole to the Thiophene: The pyrazole derivative is then reacted with a thiophene-2-carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic cells.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide with three classes of analogous compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Pyrazole-Thiophene Hybrids with Varied Substituents
Compound Name Key Structural Differences Synthesis Method Bioactivity/Applications Reference
Target Compound Pyridin-3-yl at pyrazole C4 Likely Pd-catalyzed cross-coupling Not explicitly reported (inferred antimicrobial)
5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 4-Methylpyridin-2-yl at thiophene amide TiCl4-mediated condensation; Suzuki coupling Antibacterial (e.g., S. aureus, MIC 8–64 µg/mL)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Chromenone-pyrazolopyrimidine-thiophene Suzuki-Miyaura coupling with boronic acids Anticancer (structural similarity to kinase inhibitors)

Key Observations :

  • Substituent Effects: The pyridin-3-yl group in the target compound may enhance solubility compared to 4-methylpyridin-2-yl analogues . Fluorinated aryl groups (e.g., in chromenone derivatives) improve metabolic stability and target affinity .
  • Synthetic Efficiency: The target compound’s synthesis likely requires fewer steps than chromenone hybrids but shares Pd-catalyzed cross-coupling steps with other thiophene carboxamides .
Thiophene Carboxamides with Pyridine Linkers
Compound Name Linker Type Melting Point (°C) Mass (M++1) Reference
Target Compound Ethyl-pyrazole linker Not reported Not reported N/A
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Direct pyridine linkage 145–148 219.1
N-{5-[3-(3-aminopropanamido)phenyl]-6-(2-hydroxyphenyl)pyridin-2-yl}thiophene-2-carboxamide Complex aryl-pyridine linker Not reported 560.2 (analogue)

Key Observations :

  • Thermal Stability : Direct pyridine-linked thiophene carboxamides exhibit moderate melting points (~145–148°C), suggesting the target compound may require stabilization via crystallography for characterization .
Pyrazole Derivatives with Heteroaromatic Cores
Compound Name Core Structure Catalytic System Used Yield (%) Reference
Target Compound Thiophene-pyrazole Pd(PPh3)4/K3PO4 (inferred) Not reported
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Pyrazole-acrylamide Cu-catalyzed cyclization 60–75
1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl chromenone Pyrazolopyrimidine Suzuki coupling/Fe catalysts 46–50

Key Observations :

  • Catalytic Systems : The target compound’s synthesis may employ Pd catalysts (similar to ), whereas pyrazolopyrimidines require Fe or Cu for cyclization .
  • Yield Optimization : Reported yields for pyrazole-thiophene hybrids range from 46–75%, suggesting room for optimization in the target compound’s synthesis .

Biological Activity

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

  • Formation of Pyrazole : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Thiophene Integration : Coupling reactions involving thiophene derivatives and the synthesized pyrazole.
  • Final Carboxamide Formation : Conversion of intermediate products into the final carboxamide structure through acylation reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene and pyrazole exhibit significant antimicrobial properties. For instance, in vitro tests against various bacterial strains such as Escherichia coli and Staphylococcus aureus revealed notable inhibition zones, indicating effective antibacterial activity. The minimum inhibitory concentrations (MICs) were found to be low, suggesting potent antimicrobial effects .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1532
Staphylococcus aureus1816
Bacillus subtilis208

Antioxidant Activity

The compound has also shown promising antioxidant activity in various assays, including DPPH and hydroxyl radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
Hydroxyl Radical Scavenging30

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicated that the compound exhibited cytotoxic effects on breast cancer cell lines (e.g., MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)
MCF-75.6
MCF-10A12.3

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : It could interact with various receptor sites, altering signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Defense : By scavenging free radicals, it may enhance cellular antioxidant defenses, reducing oxidative damage.

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